1-(9H-Fluoren-9-ylmethoxycarbonyl)-4,4-difluoropiperidine-2-carboxylic acid
Description
Historical Context of Fluorinated Amino Acid Derivatives in Research
The integration of fluorine into bioactive molecules dates to the mid-20th century, driven by the element’s unique electronegativity and capacity to modulate physicochemical properties. Early work focused on simple fluorinated aromatic compounds, but by the 1980s, researchers began systematically incorporating fluorine into amino acid backbones to enhance peptide stability and binding affinity. A landmark study in 1992 demonstrated that replacing hydrogen with fluorine in proline analogs reduced susceptibility to enzymatic degradation while preserving secondary structure motifs in collagen mimics.
The development of 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) as a protecting group in the late 1970s revolutionized peptide synthesis by enabling mild deprotection conditions. When combined with fluorinated scaffolds, Fmoc-protected building blocks like 4,4-difluoropiperidine-2-carboxylic acid emerged as tools for crafting protease-resistant peptides. The first reported synthesis of this compound in 2001 marked a shift toward leveraging fluorination to fine-tune ring puckering and hydrogen-bonding dynamics in constrained cyclic systems.
Significance in Peptide Chemistry and Medicinal Research
The 9H-fluoren-9-ylmethoxycarbonyl group serves dual roles: it protects the piperidine nitrogen during synthesis and facilitates purification through its UV-active fluorene moiety. This compatibility with SPPS protocols allows iterative coupling of 4,4-difluoropiperidine-2-carboxylic acid into growing peptide chains, enabling precise control over stereochemistry and side-chain functionality.
Fluorination at the 4,4-positions induces a chair conformation in the piperidine ring, reducing ring-flipping dynamics and stabilizing specific torsional angles. This rigidity is exploited in drug design to preorganize ligands for target engagement. For example, in kinase inhibitors, the difluoropiperidine scaffold aligns pharmacophores into optimal orientations, improving binding entropy. Additionally, the electron-withdrawing fluorine atoms alter pKa values and lipophilicity, enhancing membrane permeability relative to non-fluorinated analogs.
| Key Properties of 1-(9H-Fluoren-9-ylmethoxycarbonyl)-4,4-difluoropiperidine-2-carboxylic Acid |
|---|
| Molecular Formula: C₂₀H₁₇F₂NO₄ |
| Molecular Weight: 373.36 g/mol |
| CAS Registry Number: 203866-21-1 |
| Purity (HPLC): ≥97% |
| Storage Conditions: -20°C under inert gas |
Evolution of the 4,4-Difluoropiperidine Scaffold in Drug Discovery
The 4,4-difluoropiperidine motif has become a cornerstone in medicinal chemistry due to its balanced pharmacokinetic profile. Comparative studies with non-fluorinated piperidines reveal a 2.5-fold increase in metabolic stability in hepatic microsomal assays, attributed to fluorine’s blockade of oxidative dehydrogenation pathways. In a 2017 patent, substitution of a piperidine ring with 4,4-difluoro groups in a thrombin inhibitor improved oral bioavailability from 12% to 58% in rodent models.
Structural analyses highlight fluorine’s role in mediating halogen bonds with protein targets. For instance, in a series of G protein-coupled receptor (GPCR) antagonists, the 4,4-difluoropiperidine moiety formed critical interactions with tyrosine residues in the orthosteric pocket, achieving sub-nanomolar potency. This scaffold’s adaptability is further evidenced by its incorporation into proteolysis-targeting chimeras (PROTACs), where rigidity enhances ternary complex formation between target proteins and E3 ubiquitin ligases.
Current Research Landscape and Emerging Trends
Recent advances focus on streamlining synthetic routes to 1-(9H-Fluoren-9-ylmethoxycarbonyl)-4,4-difluoropiperidine-2-carboxylic acid. A 2023 study optimized a one-pot fluorination-protection sequence using Selectfluor® reagent, achieving 89% yield and >99% enantiomeric excess. Concurrently, computational tools like molecular dynamics simulations predict the impact of 4,4-difluorination on macrocycle conformations, guiding the design of peptide-based therapeutics.
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-4,4-difluoropiperidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F2NO4/c22-21(23)9-10-24(18(11-21)19(25)26)20(27)28-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18H,9-12H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCWEROYFWUHQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CC1(F)F)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1822486-89-4 | |
| Record name | 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-difluoropiperidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(9H-Fluoren-9-ylmethoxycarbonyl)-4,4-difluoropiperidine-2-carboxylic acid typically involves multiple steps, starting with the preparation of the difluoropiperidine core. This can be achieved through the reaction of piperidine with a suitable difluorinating agent under controlled conditions. The fluoren-9-ylmethoxycarbonyl group is then introduced through a carbonylation reaction, often using a carbonylating agent like phosgene or a carbonyl chloride derivative.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to ensure consistent quality and yield. The use of automated systems and reactors can help optimize reaction conditions, reduce waste, and improve safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the difluoropiperidine ring can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran.
Substitution: Nucleophiles like amines, alcohols, or thiols, often in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted piperidines or derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms and interactions.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 1-(9H-Fluoren-9-ylmethoxycarbonyl)-4,4-difluoropiperidine-2-carboxylic acid exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Piperidine-Based Derivatives
Key Observations :
- Fluorine vs. Oxo Substituents : The 4,4-difluoro substitution in the target compound reduces ring basicity compared to the 4-oxo analogue, favoring hydrophobic interactions in drug design.
- Piperidine vs. Piperazine : Piperazine derivatives (e.g., 2-[4-(Fmoc)piperazin-1-yl]acetic acid) exhibit higher basicity due to the additional nitrogen, enhancing solubility in acidic conditions .
Heterocycles with Smaller Rings
Key Observations :
- Substituent Effects : The 4,4-dimethyl group in pyrrolidine derivatives enhances steric bulk, which may hinder synthetic modifications compared to the target compound’s fluorine substituents .
Protecting Group Comparison
Key Observations :
- Fmoc vs. Boc : Fmoc is preferred in solid-phase peptide synthesis (SPPS) for orthogonal deprotection, while Boc is used in solution-phase synthesis. The target compound’s Fmoc group allows mild base cleavage, preserving acid-labile functionalities .
Biological Activity
1-(9H-Fluoren-9-ylmethoxycarbonyl)-4,4-difluoropiperidine-2-carboxylic acid (commonly referred to as Fmoc-Difluoro-Piperidine) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound incorporates a fluorenylmethoxycarbonyl (Fmoc) group, which is widely utilized in peptide synthesis, enhancing the compound's utility in biochemical applications.
Chemical Structure and Properties
- Molecular Formula : C21H19F2NO4
- Molecular Weight : 387.38 g/mol
- CAS Number : Not available
The structure of the compound features a difluoropiperidine moiety, which contributes to its biological activity. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of organic compounds, making them more suitable for therapeutic applications.
Research indicates that 1-(9H-Fluoren-9-ylmethoxycarbonyl)-4,4-difluoropiperidine-2-carboxylic acid exhibits notable biological activity through various mechanisms:
- Enzyme Inhibition : The compound has been studied for its inhibitory effects on key enzymes involved in metabolic pathways. For instance, it has shown significant inhibition against α-glucosidase and cholinesterase enzymes, which are crucial targets in the treatment of diabetes and neurodegenerative diseases, respectively .
- Antioxidant Properties : Preliminary studies have suggested that derivatives of this compound possess antioxidant activity, which could be beneficial in mitigating oxidative stress-related diseases .
- Peptide Synthesis : The Fmoc group allows for selective protection during peptide synthesis, facilitating the formation of biologically active peptides with high specificity. This property is crucial for developing therapeutic peptides that can target specific biological pathways.
Study 1: Enzyme Inhibition
A recent study synthesized a series of fluorine-substituted piperidine derivatives, including Fmoc-Difluoro-Piperidine. In vitro assays demonstrated that these compounds exhibited extraordinary α-glucosidase inhibitory activity compared to standard inhibitors like acarbose. Kinetic analysis revealed that certain derivatives acted as competitive inhibitors, providing insights into their potential as antidiabetic agents .
Study 2: Antioxidant Activity
Another investigation focused on the antioxidant properties of Fmoc-Difluoro-Piperidine derivatives. The results indicated that these compounds effectively scavenged free radicals and reduced oxidative stress markers in cellular models, suggesting their potential use in therapeutic interventions against oxidative damage .
Comparative Analysis with Related Compounds
To understand the unique biological profile of 1-(9H-Fluoren-9-ylmethoxycarbonyl)-4,4-difluoropiperidine-2-carboxylic acid, a comparison with structurally similar compounds is essential:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| Fmoc-Pyrrolidine | Pyrrolidine ring instead of piperidine | Different reactivity profile |
| Fmoc-Hydroxypiperidine | Hydroxypiperidine structure | Enhanced solubility and reactivity |
| Fmoc-Azetidine | Azetidine ring | Potential for different pharmacokinetics |
This table highlights how variations in the ring structure can influence the biological activity and therapeutic potential of similar compounds.
Q & A
Q. What are the key synthetic strategies for preparing 1-(9H-Fluoren-9-ylmethoxycarbonyl)-4,4-difluoropiperidine-2-carboxylic acid?
The synthesis typically involves Fmoc (9-fluorenylmethyloxycarbonyl) protection of the piperidine nitrogen, followed by fluorination at the 4,4-positions. A common approach is to use a difluorinated piperidine precursor, which is then coupled with Fmoc-Cl (Fmoc-chloride) under basic conditions (e.g., NaHCO₃ or DIPEA in DMF) . Purification via reverse-phase HPLC or silica gel chromatography is critical to isolate the product from unreacted reagents or fluorinated by-products. Reaction monitoring by TLC (Rf ~0.3–0.5 in 3:1 ethyl acetate/hexane) or LC-MS is recommended to confirm intermediate steps .
Q. How is the compound characterized to confirm structural integrity and purity?
Standard characterization includes:
- NMR spectroscopy : ¹⁹F NMR to confirm difluorination (δ ~-100 to -120 ppm, split due to coupling) and ¹H/¹³C NMR to verify Fmoc group integration and piperidine ring conformation .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ calculated for C₂₁H₁₈F₂NO₄: 410.12) .
- HPLC : Purity assessment using a C18 column with UV detection at 265 nm (Fmoc absorbance) .
Q. What is the role of this compound in peptide synthesis or medicinal chemistry?
The compound serves as a conformationally constrained, fluorinated building block in solid-phase peptide synthesis (SPPS). The difluoropiperidine moiety enhances metabolic stability and modulates peptide backbone rigidity, which is useful in designing protease-resistant analogs or GPCR-targeting ligands . The Fmoc group enables standard SPPS deprotection with piperidine .
Advanced Research Questions
Q. How do fluorination and piperidine ring conformation influence the compound’s reactivity in peptide coupling?
The 4,4-difluoro substitution reduces ring flexibility, favoring a chair conformation that may sterically hinder coupling reactions. Researchers should optimize activation reagents (e.g., HATU vs. PyBOP) and reaction times to mitigate slow coupling rates. Computational studies (DFT) can predict steric effects, while 2D-NOSY NMR or X-ray crystallography provides experimental conformational data .
Q. How can researchers resolve contradictions in bioactivity data linked to stereochemical impurities?
The compound’s stereochemistry at C2 (carboxylic acid position) is critical. Contradictory bioactivity may arise from trace enantiomers. Solutions include:
- Chiral HPLC : Use a Chiralpak AD-H column (hexane:isopropanol: TFA) to isolate enantiomers.
- Circular Dichroism (CD) : Compare experimental spectra with DFT-simulated data to confirm configuration .
- Biological assays : Test separated enantiomers against target receptors (e.g., ion channels) to correlate activity with stereochemistry .
Q. What methodologies mitigate fluorinated by-product formation during synthesis?
Fluorinated impurities (e.g., monofluoro or trifluoro derivatives) may form due to incomplete fluorination or over-reaction. Strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
